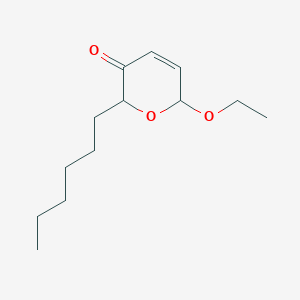

6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one

Description

6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one (CAS 62644-57-9) is a substituted pyranone derivative with the molecular formula C₁₂H₂₀O₃. Its structure features a hexyl chain at position 2 and an ethoxy group at position 6 of the pyranone ring. The compound’s SMILES notation (CCCCCCC1C(=O)C=CC(O1)OC) and InChIKey (ZNKRRBNQUWFLGX-UHFFFAOYSA-N) highlight its planar α,β-unsaturated ketone system and the spatial arrangement of substituents . Pyranones are known for their diverse reactivity and applications in pharmaceuticals, agrochemicals, and synthetic intermediates. The ethoxy and hexyl groups in this compound likely enhance its lipophilicity and influence electronic properties, distinguishing it from simpler pyranone derivatives.

Properties

CAS No. |

62644-57-9 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

2-ethoxy-6-hexyl-2H-pyran-5-one |

InChI |

InChI=1S/C13H22O3/c1-3-5-6-7-8-12-11(14)9-10-13(16-12)15-4-2/h9-10,12-13H,3-8H2,1-2H3 |

InChI Key |

GFUMRMDKDPCWSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(=O)C=CC(O1)OCC |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Oxidation

The synthesis begins with 2-chloro-1-(furan-2-yl)ethanol , which is oxidized using meta-chloroperbenzoic acid (m-CPBA) to yield the corresponding pyranone. The ethoxy and hexyl substituents are introduced via prior functionalization of the furan ring. For instance, alkylation of furan-2-carbaldehyde with hexyl bromide under basic conditions generates the hexyl-substituted furan intermediate. Subsequent epoxidation and chlorination steps install the necessary functional groups for rearrangement.

Reaction Conditions:

Mechanistic Insights

The rearrangement proceeds through an epoxide intermediate, which undergoes acid-catalyzed ring opening to form a dihydropyranone. The ethoxy group is introduced via nucleophilic substitution during the workup phase, while the hexyl chain remains intact due to its inertness under oxidative conditions.

Blaise Reaction and Intramolecular Cyclization

A patent by the European Patent Office (EP2203434B1) details a multi-step synthesis involving the Blaise reaction to construct the pyranone backbone. This method emphasizes stereochemical fidelity, critical for pharmaceutical applications.

Blaise Reaction Intermediate Synthesis

The process begins with (R)-3-hydroxytetradecanenitrile , which reacts with ethyl 2-bromooctanoate in the presence of zinc to form a β-iminoester intermediate.

Key Parameters:

Acid-Catalyzed Cyclization

The β-iminoester undergoes hydrolysis with aqueous hydrochloric acid to yield a β-ketoester, which is cyclized under acidic conditions to form the pyranone.

Cyclization Conditions:

- Acid Catalyst: Sulfuric acid (0.1 equiv)

- Solvent: Toluene

- Temperature: 80°C

- Yield: 85% (post-optimization)

Acid/Base-Catalyzed Lactonization

Direct cyclization of keto esters represents a streamlined route to this compound. This method avoids multi-step sequences but requires precise control of reaction conditions to prevent side reactions.

Substrate Design

A linear keto ester, ethyl 5-hydroxy-3-oxohexadecanoate , is prepared via Claisen condensation. The hexyl and ethoxy groups are installed at this stage through careful selection of starting aldehydes and alkylating agents.

Cyclization Optimization

Cyclization is promoted under either acidic (HCl, H2SO4) or basic (NaOEt, KOtBu) conditions. Acidic conditions favor faster kinetics but risk over-oxidation, while basic conditions enhance regioselectivity.

Comparative Data:

| Condition | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acidic | H2SO4 | Toluene | 80°C | 78% |

| Basic | KOtBu | THF | 60°C | 82% |

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to maintain consistent temperature and mixing. Key challenges include:

- Purification: Chromatography is replaced with crystallization using hexane/ethyl acetate mixtures.

- Cost Optimization: Recycling zinc and solvents reduces material waste.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy and hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethoxy vs. Hydroxy/Acyloxy Groups

- 6-Acetoxy-2H-pyran-3(6H)-one (CAS 62644-49-9) : Replacing the ethoxy group with an acetoxy moiety increases electrophilicity at the carbonyl carbon due to the electron-withdrawing acetyl group. This enhances susceptibility to nucleophilic attack compared to the ethoxy variant, which has a weaker electron-donating effect .

Alkyl Chain Length and Lipophilicity

- 2-Butyl-6-ethoxy-2H-pyran-3(6H)-one (CAS 62644-54-6) : A shorter butyl chain at position 2 decreases lipophilicity (logP ≈ 2.8 estimated) compared to the hexyl analog (logP ≈ 4.2), affecting membrane permeability in biological systems .

- 6-Methoxy-2-octyl-2H-pyran-3(6H)-one (CAS 62644-59-1) : Extending the alkyl chain to octyl further increases hydrophobicity, which may improve bioavailability but reduce aqueous solubility .

Structural and Spectroscopic Differences

NMR Spectral Signatures

- 6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one : The ethoxy group resonates as a triplet (~δH 1.3 ppm, J = 7 Hz) and a quartet (~δH 3.5 ppm), while the hexyl chain shows characteristic methylene signals (δH 1.2–1.6 ppm) .

- 4-Methoxy-α-pyrone derivatives : Methoxy groups typically appear as singlets (~δH 3.8 ppm), and side-chain hydroxyls (e.g., δH 4.34 ppm in ) are absent in the ethoxy analog, simplifying the spectrum .

Crystallography and Molecular Packing

- highlights that pyranone derivatives often form dimeric arrangements via C–H···O interactions. The hexyl chain in this compound may disrupt such packing, reducing crystallinity compared to smaller analogs like 6-methoxy-2-methyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxy-2-hexyl-2H-pyran-3(6H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyranone derivatives often employs the Achmatowicz rearrangement or condensation reactions. For example, 6-hydroxy-2H-pyran-3(6H)-one was synthesized via oxidation of furfuryl alcohol using methyltrioxorhenium (1 mol%) and hydrogen peroxide (35%) in 2-propanol at 0°C, yielding 98% after crystallization . For 6-Ethoxy-2-hexyl derivatives, similar protocols may apply, with ethoxy and hexyl groups introduced via etherification or alkylation. Optimization involves adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic for stability), and temperature (low for selectivity). Kinetic studies and in-situ monitoring (e.g., TLC, HPLC) are critical for identifying optimal reaction windows.

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions. For instance, 2-(4-methoxyphenoxy)-6-methyl-3-oxo-2H-pyran-4-yl benzoate was characterized using H NMR (δ 6.8–7.5 ppm for aromatic protons) and C NMR (δ 165–170 ppm for carbonyl groups) .

- X-ray Crystallography : Used to resolve stereochemistry and confirm crystal packing, as seen in structural reports for pyranone derivatives .

- MS/HPLC : High-resolution mass spectrometry validates molecular weight, while HPLC assesses purity (>95% recommended for research use) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on structurally similar compounds (e.g., hexyl undecyl pyranone), this compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure) . Required precautions include:

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Management : Segregate and dispose via certified hazardous waste services.

- First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyranone derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions or substituent effects. For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one showed divergent activities depending on bacterial strains and concentration thresholds . To resolve contradictions:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial studies.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. hydroxy groups) and evaluate potency.

- Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. water) and cell lines.

Q. What strategies are employed to study the compound’s reactivity and stability under different conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways. For example, pseudopyronine B (a hexyl/heptyl-substituted pyranone) showed stability in dark, dry conditions but decomposed under UV .

- Kinetic Studies : Monitor reactions via UV-Vis or IR spectroscopy to track intermediate formation. For instance, the Achmatowicz rearrangement’s epoxidation step is highly temperature-sensitive .

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., electrophilic carbonyl groups) and degradation products.

Q. How can computational modeling aid in understanding the structure-activity relationship of this compound?

- Methodological Answer :

- Docking Simulations : Predict binding affinity to biological targets (e.g., enzymes or receptors). For example, pyranone derivatives have been modeled against cytochrome P450 for metabolic studies .

- MD Simulations : Analyze conformational flexibility in aqueous vs. lipid environments to optimize bioavailability.

- QSAR Models : Correlate substituent properties (logP, Hammett constants) with activity. Ethoxy groups may enhance lipophilicity, while hexyl chains could influence membrane permeability .

Key Notes

- Advanced questions emphasize mechanistic insights and interdisciplinary methods (e.g., combining synthesis with computational biology).

- Contradictions in data require rigorous validation through replicated experiments and meta-analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.